molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No. B047367
CAS RN: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Description

2-Amino-4-chlorophenol is an organic compound that serves as an important intermediate in the synthesis of dyes, drugs, and other chemical products. It is characterized by the presence of an amino group (-NH2) and a chloro group (-Cl) on the phenol ring, which significantly influence its chemical behavior and properties.

Synthesis Analysis

Scientific Research Applications

  • Impact on Yeast and Human Health : The stress caused by chlorophenol, including compounds like 2-amino-4-chlorophenol, affects aromatic amino acid biosynthesis in yeast. This has implications for understanding its toxicity and potential threats to human health (V. Yadav et al., 2011).

  • Solid Phase Extraction and Water Treatment : The molecularly imprinted solid phase extraction (MISPE) of chlorophenols from water, including 2-chlorophenol, shows improved selectivity and detection limits. This is crucial for environmental monitoring and water treatment applications (A. El-Sheikh et al., 2010).

  • Electrophilic Amination in Chemical Synthesis : Electrophilic amination of 4-fluorophenol with diazenes results in the removal of the fluorine atom and introduction of the chlorine atom, leading to 2-chloro-4-amino-substituted phenols. This process is significant for chemical synthesis and compound modification (S. Bombek et al., 2004).

  • Role in Hydrogen Bonding and Crystal Packing : Organic acid-base adducts formed between 2-aminophenol and 2-amino-4-chlorophenol involve extensive hydrogen bonds and nonbonding interactions, demonstrating the compound's significance in crystallography and material science (Shouwen Jin & Da‐qi Wang, 2013).

  • Reduction of Cytotoxicity : Ascorbate and thiobarbituric acid can reduce the cytotoxicity of 2-amino-5-chlorophenol in renal cortical slices, suggesting a potential iron-dependent mechanism. This finding is important for understanding the compound's toxicity and potential mitigating strategies (M. Valentovic et al., 1999).

Safety And Hazards

2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is classified as Acute Tox. 4 Oral - Carc. 2, meaning it is harmful if swallowed and suspected of causing cancer . It may react with strong oxidizing agents .

Future Directions

While specific future directions for 2-Amino-4-chlorophenol are not detailed in the search results, it continues to be used as a reagent in the synthesis of various drugs, dyes, and pesticides , indicating ongoing relevance in these fields.

properties

IUPAC Name

2-amino-4-chlorophenol
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InChI

InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
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InChI Key

SWFNPENEBHAHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)O
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Molecular Formula

C6H6ClNO, Array
Record name 2-AMINO-4-CHLOROPHENOL
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Record name 2-AMINO-4-CHLOROPHENOL
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Related CAS

5471-76-1 (hydrochloride), 94232-35-6 (sulfate(1:1))
Record name 2-Amino-4-chlorophenol
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DSSTOX Substance ID

DTXSID5024473
Record name 2-Amino-4-chlorophenol
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Molecular Weight

143.57 g/mol
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Physical Description

2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals., Brown solid; [ICSC] Brown powder; [Alfa Aesar MSDS], BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 2-AMINO-4-CHLOROPHENOL
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Record name 2-Amino-4-chlorophenol
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Flash Point

170 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.3
Record name 2-AMINO-4-CHLOROPHENOL
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.00141 [mmHg], Vapor pressure, Pa at 25 °C: 0.2
Record name 2-Amino-4-chlorophenol
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Product Name

2-Amino-4-chlorophenol

CAS RN

95-85-2
Record name 2-AMINO-4-CHLOROPHENOL
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Record name Phenol, 2-amino-4-chloro-
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Record name 4-CHLORO-2-AMINOPHENOL
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Melting Point

284 to 286 °F (decomposes) (NTP, 1992), 140 °C
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Synthesis routes and methods I

Procedure details

49.95 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-chloro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 29.85 parts of the monoazo dyestuff obtained by the known process from diazotised 4-chloro-2-amino-1-hydroxybenzene and 2-hydroxynaphthalene. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a dark red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full brown shades with good fastness properties. It has the following constitution: ##STR14##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.25 mmol of TPPTS (in the form of 4.6 g of an aqueous solution containing 0.546 mol of TPPTS/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10 to 10.5.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.546 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
41 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.125 mmol of BINAS (in the form of 0.72 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10 to 11.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.25 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.125 mmol of ligand A (in the form of 1.25 g of an aqueous solution containing 0.1 mol of ligand A/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ligand A
Quantity
0.125 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
1.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ligand
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.25 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorophenol
Reactant of Route 2
2-Amino-4-chlorophenol
Reactant of Route 3
2-Amino-4-chlorophenol
Reactant of Route 4
2-Amino-4-chlorophenol
Reactant of Route 5
2-Amino-4-chlorophenol
Reactant of Route 6
2-Amino-4-chlorophenol

Citations

For This Compound
873
Citations
AP Mishra, RK Mishra… - Journal of the Serbian …, 2009 - doiserbia.nb.rs
… The ligand A (2-hydroxyacetophenone-2amino-4-chlorophenol) behaved as tridentate and ligand B (2-chlorobenzylidene-2-amino-4-chlorophenol) as bidentate, coordinating through …
Number of citations: 91 doiserbia.nb.rs
S Ashfaquzzaman, AK Pant - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
The crystal structures of 2-aminophenol (I) and 2-amino-4-chlorophenol (II) have been determined from visually estimated Weissenberg data using unfiltered Cu K radiation. Crystals of (I…
Number of citations: 28 scripts.iucr.org
FF Belal, MKS El-Din, FA Aly… - International Journal of …, 2011 - researchgate.net
… 2-amino-4-chlorophenol (ACP) is a synthetic precursor of chlorzoxazone and so it is considered as a potential impurity in chlorzoxazone bulk drug. ACP is a grey to beige to brown …
Number of citations: 6 www.researchgate.net
S Ramalingam, S Periandy, M Karabacak… - … Acta Part A: Molecular …, 2013 - Elsevier
… The spectra; FT-IR and FT-Raman were recorded for 2-amino-4-chlorophenol. The computational calculations are made in the ground state using the HF and DFT (B3LYP and B3PW91…
Number of citations: 25 www.sciencedirect.com
SK Hong, MA Valentovic, DK Anestis, JG Ball, PI Brown… - Toxicology, 1996 - Elsevier
… or 2-amino-4-chlorophenol on organic ion accumulation, … 4-Amino-2-chlorophenol and 2-amino-4-chlorophenol were … a more potent nephrotoxicant than 2-amino-4-chlorophenol in vivo. …
Number of citations: 11 www.sciencedirect.com
PP DEDHIYA, NG PATEL, RH VYAS… - Journal of Pharmacy …, 2016 - researchgate.net
… for 2-amino-4-chlorophenol and Chlorzoxazone were 5 and 10.94 ng respectively. The limits of quantitation for 2-amino-4-chlorophenol … of Chlorzoxazone and 2-amino-4-chlorophenol. …
Number of citations: 2 www.researchgate.net
K Yamazaki, M Suzuki, H Kano… - Journal of …, 2009 - Wiley Online Library
… Key words: 2-Amino-4-chlorophenol, Erythrocyte toxicity, Forestomach tumor, Hyperplasia, Rat, Urinary bladder tumor 2-Amino-4-chlorophenol (ACP) is used as an intermediate in the …
Number of citations: 5 onlinelibrary.wiley.com
S Jin, D Wang - Journal of Molecular Structure, 2013 - Elsevier
… , 2-amino-4-chlorophenol, and acidic compounds have led to an increased understanding of the role 2-aminophenol, and 2-amino-4-chlorophenol … , and 2-amino-4-chlorophenol have …
Number of citations: 6 www.sciencedirect.com
AJ Barik, SV Kulkarni, PR Gogate - Separation and Purification Technology, 2016 - Elsevier
Degradation of 4-chloro 2-aminophenol (4C2AP), a highly toxic organic pollutant, has been investigated using different approaches based on the use of microwave (MW) irradiation, …
Number of citations: 25 www.sciencedirect.com
PM Reddy, BS Reddy, CD Reddy - 1997 - nopr.niscpr.res.in
… The 13CNMR chemical shifts were interpreted based on the additivity rules, intensity of signals, CP couplings and 13Cchemical shifts of the model compound 2-amino-4-chlorophenol. …
Number of citations: 3 nopr.niscpr.res.in

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